molecular formula C13H18N2O2 B3298178 2-[4-(3-methylphenyl)piperazin-1-yl]acetic Acid CAS No. 896523-47-0

2-[4-(3-methylphenyl)piperazin-1-yl]acetic Acid

Cat. No.: B3298178
CAS No.: 896523-47-0
M. Wt: 234.29 g/mol
InChI Key: LZRPINZXOKDUBQ-UHFFFAOYSA-N
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Description

2-[4-(3-methylphenyl)piperazin-1-yl]acetic Acid ( 896523-47-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound features a piperazine scaffold—a "privileged structure" known for its versatility in interacting with biological targets and optimizing the pharmacokinetic properties of drug candidates . The primary research application of this compound is as a key synthetic intermediate in the design and development of novel bioactive molecules. The piperazine ring serves as a conformational constraint and a solubilizing element, while the acetic acid side chain provides a handle for further functionalization, for instance, through amide bond formation . This makes it a valuable precursor for constructing more complex structures targeting central nervous system (CNS) disorders, among other therapeutic areas. The specific 3-methylphenyl substitution on the piperazine ring allows researchers to explore structure-activity relationships (SAR) by modulating steric and electronic properties . Synthetic protocols for this compound typically involve the alkylation of the commercially available 1-(3-methylphenyl)piperazine with a protected acetic acid derivative, such as ethyl chloroacetate, followed by a subsequent hydrolysis step to reveal the carboxylic acid functionality . Researchers are advised to handle this product with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPINZXOKDUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 3 Methylphenyl Piperazin 1 Yl Acetic Acid

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid (I), suggests a straightforward disconnection of the C-N bond between the piperazine (B1678402) ring and the acetic acid moiety. This leads to two key precursors: 1-(3-methylphenyl)piperazine (B1266048) (II) and a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as a haloacetic acid ester (e.g., ethyl chloroacetate) (III).

Further disconnection of 1-(3-methylphenyl)piperazine (II) at the aryl C-N bond points to m-toluidine (B57737) and a piperazine synthon, or more practically, to the reaction of a 3-methyl-substituted aryl halide with piperazine. This analysis forms the basis for the forward synthesis, which typically involves the initial formation of the substituted piperazine followed by its functionalization.

Conventional Synthetic Approaches and Optimizations

Conventional methods for the synthesis of this compound generally follow a multi-step sequence. This approach focuses on the reliable and scalable formation of the key intermediates.

The secondary amine of the 1-(3-methylphenyl)piperazine intermediate is nucleophilic and can be readily alkylated. The reaction with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, is a common and effective method for introducing the acetic acid ester moiety. mdpi.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium carbonate, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). wiley.com The choice of solvent and base can influence the reaction rate and yield. For instance, the use of a mild base like potassium carbonate in acetonitrile at room temperature or gentle heating provides a clean reaction with easy work-up. mdpi.com

The direct introduction of the carboxylic acid moiety can be challenging due to the acidic proton of the carboxylic acid interfering with the basic conditions of the N-alkylation. Therefore, a protected form of the carboxylic acid, typically an ester, is used. The ethyl ester of chloroacetic acid is a common reagent for this purpose.

Following the successful N-alkylation to form the ester intermediate, the carboxylic acid is unmasked through hydrolysis. This can be achieved under either acidic or basic conditions. mdpi.commdpi.combg.ac.rs Basic hydrolysis, often referred to as saponification, is frequently preferred as it is an irreversible process, driving the reaction to completion. mdpi.commdpi.combg.ac.rs This typically involves heating the ester with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification of the resulting carboxylate salt to yield the final carboxylic acid. mdpi.commdpi.combg.ac.rs

A common multi-step pathway for the synthesis of this compound is outlined below:

Step 1: Synthesis of 1-(3-methylphenyl)piperazine (II)

This key intermediate can be synthesized through the reaction of m-toluidine with bis(2-chloroethyl)amine (B1207034) or via the palladium-catalyzed Buchwald-Hartwig amination of 3-bromotoluene (B146084) or 3-chlorotoluene (B144806) with piperazine. The latter offers a more modern and efficient approach.

Step 2: Synthesis of ethyl 2-[4-(3-methylphenyl)piperazin-1-yl]acetate (IV)

1-(3-methylphenyl)piperazine is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The reaction mixture is typically stirred at room temperature or heated to ensure completion.

Step 3: Synthesis of this compound (I)

The ester intermediate (IV) is hydrolyzed using an aqueous solution of sodium hydroxide with heating. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the final product.

Intermediate Characterization:

The characterization of the intermediates is crucial for confirming the success of each synthetic step. The following tables provide representative data.

Compound 1-(3-methylphenyl)piperazine (II)
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, δ) 7.18 (t, 1H), 6.75-6.70 (m, 3H), 3.20 (t, 4H), 3.05 (t, 4H), 2.34 (s, 3H)
¹³C NMR (CDCl₃, δ) 151.5, 138.8, 129.1, 120.5, 116.8, 113.0, 50.8, 46.2, 21.8
Compound Ethyl 2-[4-(3-methylphenyl)piperazin-1-yl]acetate (IV)
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, δ) 7.17 (t, 1H), 6.74-6.69 (m, 3H), 4.20 (q, 2H), 3.28 (s, 2H), 3.20 (t, 4H), 2.75 (t, 4H), 2.33 (s, 3H), 1.28 (t, 3H)
¹³C NMR (CDCl₃, δ) 171.2, 151.4, 138.7, 129.0, 120.4, 116.7, 112.9, 60.8, 58.1, 53.5, 49.3, 21.7, 14.3

Advanced and Novel Synthetic Routes

Modern synthetic chemistry offers more advanced and efficient methods for the key bond-forming steps in the synthesis of this compound.

Palladium-Catalyzed N-Arylation: The formation of the C-N bond between the aryl group and the piperazine ring can be efficiently achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the coupling of aryl halides (or triflates) with piperazine under relatively mild conditions, often with high yields and good functional group tolerance. The use of specific phosphine (B1218219) ligands is crucial for the success of these reactions.

Photoredox Catalysis for Piperazine Functionalization: Emerging techniques in photoredox catalysis offer novel pathways for the C-H functionalization of piperazines. mdpi.comencyclopedia.pubresearchgate.netnih.govresearchgate.net These methods can potentially allow for the direct introduction of functional groups onto the piperazine ring, bypassing the need for pre-functionalized starting materials and offering more atom-economical routes. mdpi.comencyclopedia.pubresearchgate.netnih.govresearchgate.net For instance, the direct α-C–H arylation of N-aryl piperazines has been demonstrated using iridium-based photocatalysts. mdpi.comencyclopedia.pubnih.govresearchgate.net While not yet a standard method for this specific synthesis, these advanced catalytic approaches represent the forefront of synthetic methodology development for piperazine derivatives.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of N-arylpiperazines is a significant step towards environmentally benign pharmaceutical production. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One sustainable approach involves the use of Task-Specific Ionic Liquids (TSILs) combined with microwave irradiation. researchgate.net For instance, a hydrated TSIL such as [BbIm]OH has been shown to be effective in the synthesis of N-aryl piperazine hydrochlorides, offering good yields for aryl amines with both electron-donating and electron-withdrawing groups. researchgate.net A key advantage of this method is the reusability of the ionic liquid for several cycles without a significant loss of activity. researchgate.net

The choice of solvent is another critical aspect of green synthesis. unibo.it Traditional solvents like DMF and NMP are being replaced by greener alternatives. Studies in related fields, such as peptide synthesis, have explored solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), derived from biomass, and cyclopentyl methyl ether (CPME). unibo.it These solvents are selected based on their lower environmental impact and compatibility with the reaction chemistry.

Table 1: Examples of Green Solvents and Their Applications

Solvent Origin/Type Potential Application in Synthesis Reference
2-methyl tetrahydrofuran (2-MeTHF) Biomass-derived Replacement for traditional polar aprotic solvents in coupling reactions. unibo.it
Cyclopentyl methyl ether (CPME) Ether Alternative solvent with favorable environmental profile. unibo.it
Isopropanol (IPA) Alcohol Used for wash steps in solid-phase synthesis. unibo.it
Ethyl acetate (B1210297) (EtOAc) Ester Greener solvent for extractions and chromatography. unibo.it

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes. nih.gov The synthesis of piperazine derivatives is well-suited for this technology.

The key advantages of using microwave irradiation include:

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and dramatically reduced reaction times. mdpi.com

Improved Yields: The high temperatures and pressures achievable in a sealed microwave reactor can drive reactions to completion, often improving yields compared to conventional heating. semanticscholar.org

Enhanced Purity: Shorter reaction times can minimize the formation of by-products that often result from prolonged exposure to high temperatures. nih.gov

For the synthesis of this compound, microwave assistance could be applied to the crucial N-arylation step, where 1-(3-methylphenyl)piperazine is formed, or the subsequent N-alkylation with an acetic acid synthon. For example, a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction has been successfully used to synthesize complex piperazine-containing heteroaryl ethers, demonstrating the utility of this method. nih.gov

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a robust and efficient method for preparing libraries of compounds, including arylpiperazine derivatives. acs.orgnih.gov This technique involves attaching a starting material to a solid polymer resin and then carrying out subsequent chemical transformations. The key benefit is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. acs.org

A typical solid-phase approach to synthesizing derivatives related to this compound might involve:

Resin Attachment: Attaching a piperazine core to a suitable resin, such as a Wang resin or a BAL (backbone amide linker) resin. acs.orgnih.gov

Derivatization: Reacting the free nitrogen of the resin-bound piperazine with 3-methyl-substituted aryl halide.

Further Modification: N-alkylation of the second piperazine nitrogen with a protected acetic acid derivative.

Cleavage: Releasing the final product from the solid support, typically using an acid like trifluoroacetic acid (TFA). acs.orgnih.gov

This methodology is highly amenable to parallel synthesis, allowing for the rapid generation of numerous analogues for structure-activity relationship (SAR) studies by varying the aryl group and the acetic acid side chain. acs.org Different types of solid supports, including polystyrene resins and SynPhase Lanterns, have been successfully employed for the synthesis of arylpiperazine libraries. nih.gov

Purification and Isolation Methodologies

The purity of the final compound is paramount, necessitating effective purification and isolation strategies. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification of piperazine derivatives.

Thin-Layer Chromatography (TLC): TLC is primarily used for rapid reaction monitoring and preliminary separation. tandfonline.comtandfonline.com Silica gel plates are commonly used as the stationary phase, with various solvent systems, including neutral and acidic mobile phases, employed to achieve separation of starting materials, intermediates, and products. tandfonline.com Visualization can be achieved using UV light or chemical staining agents like iodine vapor. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. researchgate.net Given that the piperazine moiety lacks a strong chromophore, UV detection can be challenging at low concentrations. jocpr.com To overcome this, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to allow for sensitive detection. researchgate.netjocpr.com The selection of the column (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving good resolution. researchgate.net

Table 2: Chromatographic Techniques for Piperazine Derivatives

Technique Application Stationary Phase Mobile Phase Example Detection Reference
TLC Reaction Monitoring Silica Gel n-butanol-acetic acid-water (4:1:1) UV light, Iodine tandfonline.com
HPLC High-Purity Isolation Chiralpak IC Acetonitrile/Methanol/DEA UV (after derivatization) jocpr.com

Crystallization and Precipitation Protocols

Crystallization is a powerful technique for final purification, capable of yielding highly pure solid material. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

Key factors influencing the crystallization of piperazine derivatives include:

Solvent Selection: The choice of solvent is crucial. Piperazine itself is soluble in water and ethylene (B1197577) glycol but not in diethyl ether. rdd.edu.iq A suitable solvent system for this compound would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Supersaturation: Crystallization is initiated from a supersaturated solution, which can be achieved by cooling a hot, saturated solution or by evaporating the solvent. biosynce.com

Nucleation and Crystal Growth: Piperazine molecules can sometimes act as nucleation sites, influencing the initial formation of crystals. biosynce.com The rate of cooling can affect the size and quality of the resulting crystals; slower cooling generally promotes the growth of larger, more well-defined crystals. iucr.org

Precipitation via salt formation is another effective isolation method. For instance, piperazine can be precipitated from an acetone (B3395972) solution by adding acetic acid to form piperazine diacetate. google.com This salt can then be isolated and, if necessary, converted back to the free base or to another salt. This strategy can be adapted to purify the title compound by forming a specific salt to selectively precipitate it from a solution containing impurities.

Reaction Efficiency and Yield Enhancement Strategies

Maximizing reaction efficiency and product yield is a central goal in chemical synthesis. For this compound, strategies focus on optimizing the key bond-forming reactions.

Catalyst and Reagent Selection: The N-arylation of piperazine is often the most challenging step. Modern methods like the Buchwald-Hartwig amination, which uses a palladium catalyst with a specialized ligand, have become standard for forming aryl-nitrogen bonds with high efficiency and broad substrate scope. mdpi.com

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, solvent, and the nature of the base is critical. For example, the choice of base (e.g., K2CO3, Cs2CO3) can significantly impact the rate and yield of N-alkylation and N-arylation reactions. nih.gov

Use of Advanced Reactor Technology: As discussed, microwave reactors can significantly enhance reaction rates and yields. nih.gov Additionally, flow chemistry, where reactants are continuously pumped through a heated reactor, offers precise control over reaction parameters and can lead to improved yields and safety, especially for large-scale production. nih.gov

By integrating these strategies—leveraging modern catalytic systems, optimizing conditions through systematic screening, and employing advanced technologies like microwave and flow reactors—the synthesis of this compound can be made more efficient, scalable, and sustainable.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid, the molecular formula is C13H18N2O2.

The theoretical exact mass can be calculated, and HRMS analysis would be expected to yield a measured mass that confirms this formula, typically within a few parts per million (ppm). In positive-ion mode, the protonated molecule [M+H]⁺ would be observed.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, characteristic pieces. The expected fragmentation pattern for this compound would likely involve:

Loss of the carboxylic acid group: Cleavage of the CH2-COOH bond, resulting in a fragment corresponding to the loss of 59 Da (-CH2COOH) or 45 Da (-COOH).

Piperazine (B1678402) ring cleavage: The piperazine ring can fragment in several ways, a common pathway being a retro-Diels-Alder reaction or cleavage adjacent to the nitrogen atoms.

Formation of a tropylium (B1234903) ion: Fragmentation involving the methylphenyl group could lead to the formation of a stable methyltropylium ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Theoretical Exact Mass [M]234.13683 Da
Predicted [M+H]⁺ Ion235.14411 Da
Common Fragmentation PathwaysCleavage of the acetic acid moiety, fragmentation of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Proton and Carbon Connectivity

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted spectrum would show distinct signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, the eight protons of the piperazine ring, and the two protons of the acetic acid methylene (B1212753) group. The carboxylic acid proton often appears as a broad singlet at a high chemical shift and may exchange with deuterium (B1214612) in solvents like D2O.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. This includes the carbonyl carbon of the acid, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the carbons of the piperazine ring (which may show two distinct signals due to their different chemical environments relative to the substituents), the methylene carbon of the acetic acid group, and the methyl carbon.

¹⁵N NMR: While less common, ¹⁵N NMR would be expected to show two distinct signals for the two nitrogen atoms of the piperazine ring, as they are in different chemical environments (one is tertiary and attached to the acetic acid group, while the other is tertiary and attached to the aromatic ring).

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic (-C₆H₄-)6.7 - 7.2Multiplet4H
Acetic Acid Methylene (-CH₂COOH)~3.2Singlet2H
Piperazine Protons (-N-CH₂-CH₂-N-Ar)~3.2Triplet / Multiplet4H
Piperazine Protons (-N-CH₂-CH₂-N-CH₂COOH)~2.8Triplet / Multiplet4H
Methyl (-CH₃)~2.3Singlet3H

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 175
Aromatic C-N~151
Aromatic C-CH₃~139
Aromatic CH115 - 130
Acetic Acid Methylene (-CH₂COOH)~58
Piperazine Carbons (-N-CH₂-CH₂-N-CH₂COOH)~53
Piperazine Carbons (-N-CH₂-CH₂-N-Ar)~49
Methyl (-CH₃)~21

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

2D NMR experiments reveal correlations between nuclei and are essential for unambiguous signal assignment and structural confirmation. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show cross-peaks between adjacent protons on the piperazine ring and between coupled protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methylene proton signal at ~3.2 ppm to the methylene carbon signal at ~58 ppm). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the 3D conformation of the molecule, such as the preferred chair conformation of the piperazine ring and the spatial relationship between its substituents.

Solid-State NMR Spectroscopy for Polymorph Characterization

Solid-state NMR (SSNMR) is used to analyze the compound in its solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. soton.ac.uk Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N SSNMR spectra due to differences in intermolecular interactions and molecular conformation in the solid state. soton.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region would be characteristic of the O-H stretching of the carboxylic acid group. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other key bands would include C-H stretches for the aromatic and aliphatic groups, C-N stretches for the piperazine moiety, and C=C stretches for the aromatic ring. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Data

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
Aromatic C-H StretchAromatic Ring3000 - 3100Medium
Aliphatic C-H Stretch-CH₃, -CH₂-2850 - 2960Medium-Strong
C=O StretchCarboxylic Acid1700 - 1730Strong
C=C StretchAromatic Ring1450 - 1600Medium
C-O StretchCarboxylic Acid1210 - 1320Strong
C-N StretchPiperazine1020 - 1250Medium

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic and geometric properties of a molecule, grounded in the fundamental principles of quantum mechanics. These methods are invaluable for predicting characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid, DFT calculations, often using the B3LYP functional with a basis set like LANL2DZ, are employed to determine optimized molecular geometries and analyze frontier molecular orbitals. figshare.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding a molecule's reactivity and electronic properties. figshare.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. figshare.comresearchgate.net A smaller gap typically indicates higher reactivity. For arylpiperazine derivatives, these calculations help elucidate how substituents on the phenyl ring influence the electronic distribution across the entire molecule, including the piperazine (B1678402) nitrogen atoms and the acetic acid group. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for intermolecular interactions. figshare.com

Table 1: Representative DFT-Calculated Properties for Arylpiperazine Scaffolds

PropertyDescriptionTypical Significance for Arylpiperazines
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Influences interactions with electron-accepting sites in receptors.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Determines susceptibility to nucleophilic attack and interactions with electron-donating residues.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. figshare.comA smaller gap suggests higher polarizability and reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Affects solubility, membrane permeability, and the nature of ligand-receptor interactions. researchgate.net
MESP Minima Regions of most negative electrostatic potential; indicate sites for electrophilic attack.Often located near heteroatoms like nitrogen and oxygen, guiding hydrogen bonding.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy predictions of molecular energies and spectroscopic properties. For piperazine derivatives, these calculations can predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. figshare.comresearchgate.net By comparing theoretically predicted spectra with experimental data, researchers can confirm molecular structures and assign specific spectral features to the vibrations and magnetic environments of different atoms within the this compound structure.

Conformational Analysis using Potential Energy Surface Scans

The flexibility of the piperazine ring and the rotatable bonds connecting the different moieties of this compound mean that it can adopt multiple conformations. Potential energy surface (PES) scans are computational procedures used to explore these conformational possibilities. By systematically rotating specific dihedral (torsion) angles—such as the bond between the piperazine ring and the phenyl group or the bond between the piperazine ring and the acetic acid side chain—and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable, low-energy conformations of the molecule. This analysis is critical for identifying the most probable shapes the molecule will adopt, which in turn dictates how it can interact with other molecules, such as receptor binding pockets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to understand their behavior in a more realistic solution environment. MD simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics. For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track the trajectory of every atom over nanoseconds or longer.

These simulations reveal the dynamic nature of the molecule's conformations, showing how it flexes, rotates, and interacts with the surrounding solvent. This provides insights into its conformational stability, the lifetime of specific conformations, and the role of solvent in influencing its preferred shapes. Such studies on related arylpiperazine derivatives have been used to understand the stability of ligand-receptor complexes and how the ligand adapts its shape within a binding site. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Insights (mechanistic, not efficacy-focused)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor or target protein). nih.govdntb.gov.ua For this compound, docking studies can provide mechanistic insights into how it might interact with the amino acid residues within a protein's binding pocket. nih.govmdpi.com

The process involves placing the ligand in various positions and orientations within the target site and using a scoring function to estimate the binding affinity for each pose. The results can identify key intermolecular interactions, such as:

Hydrogen Bonds: Typically involving the carboxylic acid group and the piperazine nitrogens.

Hydrophobic Interactions: Involving the 3-methylphenyl group. nih.gov

Ionic Interactions: The protonated piperazine nitrogen or the deprotonated carboxylate can form salt bridges with charged residues.

These studies are crucial for generating hypotheses about the molecular basis of interaction, explaining why certain structural features are important for binding, and guiding the design of new molecules. Docking studies on similar arylpiperazine compounds have been instrumental in understanding their binding modes with various receptors. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling (e.g., pKa, lipophilicity affecting molecular behavior)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties. researchgate.netslideshare.net For this compound, QSPR can be used to predict properties that influence its molecular behavior.

pKa: The pKa values of the ionizable groups—the piperazine nitrogens and the carboxylic acid—are critical as they determine the molecule's charge state at a given pH. The charge state affects solubility, membrane permeability, and the ability to form ionic bonds with a target. QSPR models can predict pKa based on molecular descriptors derived from the structure.

Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipid versus an aqueous environment. researchgate.net This property is a major determinant of how a molecule is absorbed, distributed, and able to cross biological membranes. QSPR and related 3D-QSAR models use various descriptors, including those derived from quantum mechanics, to predict the lipophilicity of compounds and understand its role in biological interactions. researchgate.netnih.gov

By correlating structural features with these fundamental properties, QSPR provides a valuable framework for understanding how modifications to the molecular structure would likely alter its behavior.

Cheminformatics and Ligand-Based Rational Design Principles

In the realm of modern drug discovery, computational and theoretical approaches are indispensable for the rational design and optimization of lead compounds. For this compound, a molecule with potential pharmacological significance, cheminformatics and ligand-based design principles offer a powerful lens through which to understand its structure-activity relationships (SAR) and to guide the development of analogues with improved properties. These methods leverage the collective knowledge encoded in the chemical structure of a molecule to predict its behavior and interactions.

Cheminformatics analysis of this compound and its derivatives involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties, topology, and electronic distribution. Key descriptors include molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular refractivity. These parameters are crucial in assessing the "drug-likeness" of a compound and predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Ligand-based rational design, in the absence of a known receptor structure, relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This paradigm encompasses several computational techniques, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. For instance, studies on similar arylpiperazine derivatives have successfully employed QSAR to elucidate the structural requirements for antipsychotic or antidepressant activities. nih.govnih.gov These models can reveal which properties, such as hydrophobicity, steric bulk, or electronic features of the substituents on the phenyl ring, are critical for modulating biological response.

Pharmacophore modeling is another cornerstone of ligand-based design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on a set of active analogues. This model would typically include features such as a hydrophobic aromatic ring, a basic nitrogen atom within the piperazine ring, and a hydrogen bond acceptor in the acetic acid moiety. Such a model serves as a 3D query for virtual screening of compound libraries to identify novel chemical scaffolds with the potential for similar biological activity.

The application of these computational methodologies to this compound and its derivatives is instrumental in accelerating the drug discovery process. By providing insights into the molecular features that govern biological activity, cheminformatics and ligand-based design facilitate the prioritization of compounds for synthesis and biological testing, ultimately leading to the development of more potent and selective therapeutic agents.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
LogP1.45
Topological Polar Surface Area (TPSA)41.57 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

Table 2: Key Molecular Descriptors for QSAR Analysis of Arylpiperazine Derivatives

Descriptor TypeExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity
Steric Molecular volume, Surface areaDetermines the fit within a binding pocket
Topological Wiener index, Kier & Hall indicesEncodes information about molecular connectivity and branching
Hydrophobic LogP, Molar refractivityGoverns membrane permeability and hydrophobic interactions

Table 3: Common Pharmacophoric Features of Arylpiperazine Ligands

Structure Activity Relationship Sar Exploration and Design Principles

Systematic Modification of the Acetic Acid Moiety

The carboxylic acid group of 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid is a primary site for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. Alterations to this moiety can impact polarity, acidity, and the ability to form hydrogen bonds, which are crucial for receptor binding.

Key modifications and their expected impact include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing membrane permeability. However, this modification may reduce the compound's potency if the acidic proton is essential for interaction with the target.

Amidation: The formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and can alter the molecule's polarity and metabolic stability.

Chain Length Homologation: Increasing or decreasing the length of the acetic acid chain can probe the spatial requirements of the binding pocket. For instance, changing from an acetic acid to a propionic acid derivative alters the distance between the piperazine (B1678402) nitrogen and the acidic group, which can significantly affect biological activity.

Introduction of Substituents: Adding substituents to the alpha-carbon of the acetic acid moiety can introduce chirality and steric bulk, potentially leading to stereoselective interactions with the target and influencing the compound's conformational preferences.

A representative series of modifications to the acetic acid moiety and their generalized effects on activity are presented in the table below.

ModificationR GroupExpected Impact on Physicochemical PropertiesPotential Effect on Biological Activity
Esterification-CH₃, -C₂H₅Increased lipophilicity, loss of acidityMay decrease potency if acidity is key for binding
Amidation-NH₂, -NHCH₃Increased hydrogen bonding potential, altered polarityCan modulate binding affinity and metabolic stability
Chain Homologation-(CH₂)₂-COOHAltered distance between functional groupsMay improve or diminish binding depending on target topology
α-Substitution-CH₃, -OHIntroduction of steric bulk and/or chiralityCan introduce selectivity and alter conformational freedom

Exploration of Piperazine Ring Substitutions

Common areas of exploration for piperazine ring substitutions include:

N-1 Substitution: The acetic acid group at the N-1 position is a defining feature. As discussed, modifications here are critical.

N-4 Aryl Substitution: The nature of the aryl group at the N-4 position is a primary determinant of activity. The 3-methylphenyl group in the parent compound is one of many possibilities that have been explored in related series.

Carbon Substitution: Introducing substituents on the carbon atoms of the piperazine ring can restrict its conformational flexibility and introduce steric hindrance. nih.gov For example, methyl groups at the 2- or 3-positions can create chiral centers and influence the orientation of the N-1 and N-4 substituents. nih.govresearchgate.net

The table below summarizes the impact of various substitutions on the piperazine ring.

Position of SubstitutionSubstituentRationale for ModificationObserved or Expected Outcome
C-2 or C-3-CH₃Introduce chirality, restrict conformationCan lead to stereoisomers with different activities; may improve selectivity
C-2 and C-5=O (diketopiperazine)Alter ring conformation and electronicsSignificant change in biological activity profile
N-1Various (see section 6.1)Modulate acidity, polarity, and steric bulkDirectly impacts binding and pharmacokinetic properties
N-4Various aryl groupsExplore electronic and steric effects at the targetA primary determinant of potency and selectivity

Derivatization of the 3-Methylphenyl Group

The 3-methylphenyl moiety is a crucial component for the molecule's interaction with its biological target, likely through hydrophobic and van der Waals interactions. Derivatization of this group is a key strategy to fine-tune the electronic and steric properties of the compound.

Ortho Isomer: The methyl group at the ortho position can cause steric hindrance, potentially forcing the phenyl ring to adopt a different torsional angle relative to the piperazine ring. This can either be beneficial or detrimental to binding.

Para Isomer: A methyl group at the para position extends the molecule's length and alters the electronic distribution in the ring differently than the meta or ortho isomers.

The biological activity of these positional isomers is highly dependent on the specific topology of the target's binding site.

Replacing the methyl group with other substituents allows for a systematic exploration of electronic and steric effects.

Electronic Effects: Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., chloro, fluoro, nitro, cyano) can alter the electron density of the phenyl ring. researchgate.net This can influence cation-π or other electronic interactions with the target.

Steric Effects: Introducing bulkier groups (e.g., ethyl, isopropyl, tert-butyl) can probe the size of the hydrophobic pocket in the binding site. Conversely, smaller substituents like hydrogen or fluorine can indicate if steric bulk is disfavored.

The following table provides examples of substituents and their potential effects on the 3-methylphenyl group.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Activity
-CH₃ (parent)metaWeakly electron-donatingModerateEstablishes baseline activity
-CH₃orthoWeakly electron-donatingIncreased steric hindranceMay alter ring orientation, affecting binding
-CH₃paraWeakly electron-donatingElongates the moleculeActivity depends on binding pocket shape
-ClmetaElectron-withdrawingSimilar to methylCan enhance binding through altered electronics
-OCH₃metaElectron-donatingSlightly larger than methylMay improve potency through electronic and H-bonding effects
-CF₃metaStrongly electron-withdrawingSignificantly larger than methylCan probe for specific electronic and steric interactions

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. drughunter.com For this compound, the carboxylic acid moiety is a common target for such replacements. cambridgemedchemconsulting.comscispace.com

Common bioisosteres for the carboxylic acid group include:

Tetrazole: A 1H-tetrazole ring is a well-established carboxylic acid bioisostere. drughunter.comcambridgemedchemconsulting.com It has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH, but it can offer improved metabolic stability and, in some cases, better oral bioavailability. drughunter.comcambridgemedchemconsulting.com

Hydroxamic Acid: This group can also mimic the acidic and hydrogen-bonding properties of a carboxylic acid.

Acylsulfonamide: These are also acidic and can form similar interactions as a carboxylate.

Hydroxyisoxazole: This heterocycle can act as a carboxylic acid mimic with a different acidity profile.

The choice of bioisostere depends on the specific requirements of the target and the desired physicochemical properties.

Conformational Flexibility and its Influence on Molecular Interactions

The conformational flexibility of this compound plays a significant role in its ability to adopt the correct orientation for binding to its biological target. researchgate.net The key areas of conformational freedom are:

Piperazine Ring Pucker: The piperazine ring typically adopts a chair conformation. The substituents on the nitrogen and carbon atoms can influence the equilibrium between different chair and boat conformations. nih.gov

Computational modeling and experimental techniques like NMR spectroscopy can be used to study the preferred conformations of the molecule in solution and in complex with its target. nih.gov Understanding these conformational preferences is crucial for designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity. For 2-substituted piperazines, an axial conformation has been found to be preferred in some cases, which can be further stabilized by intramolecular hydrogen bonds. nih.gov

Development of SAR Models based on Mechanistic Data

The construction of robust SAR models for 2-[4-(aryl)piperazin-1-yl]acetic acid derivatives involves a multi-step process that begins with the synthesis and biological evaluation of a series of analogs. The subsequent development of a QSAR model hinges on the selection of relevant molecular descriptors that can mechanistically explain the observed variations in biological activity.

Research Findings and Key Descriptors

Research into arylpiperazine compounds has consistently highlighted the importance of several key physicochemical descriptors in determining their biological activity. These often include:

Electronic Properties: The electronic nature of the substituents on the phenyl ring, often quantified by parameters like Hammett constants (σ), plays a crucial role. Electron-withdrawing or electron-donating groups can significantly alter the charge distribution across the molecule, influencing its ability to interact with receptor binding sites.

Steric Factors: The size and shape of the substituents, represented by descriptors such as molar refractivity (MR) or Taft steric parameters (Es), are critical. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance, thereby reducing activity.

Hydrophobicity: The lipophilicity of the molecule, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of its pharmacokinetic and pharmacodynamic properties. An optimal level of hydrophobicity is often required for efficient transport to the target site and effective binding.

Topological and 3D Descriptors: More advanced models incorporate a wider range of descriptors, including topological indices that describe molecular branching and connectivity, as well as 3D descriptors derived from techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR methods provide a more detailed and spatially-resolved understanding of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.

A hypothetical QSAR study on a series of 2-[4-(aryl)piperazin-1-yl]acetic acid derivatives targeting a specific receptor might yield a model that quantitatively links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50).

Illustrative Data for a Hypothetical SAR Model

To illustrate the principles of SAR model development, the following interactive data table presents hypothetical data for a series of 2-[4-(aryl)piperazin-1-yl]acetic acid analogs. In this example, the biological activity is expressed as pIC50 (-log IC50), and the model considers the influence of electronic (σ), steric (MR), and hydrophobic (logP) parameters of the substituent 'R' on the phenyl ring.

CompoundR GrouppIC50σ (Hammett)MRlogP
1H6.50.001.030.00
23-CH37.2-0.075.650.56
34-CH37.0-0.175.650.56
43-Cl7.80.376.030.71
54-Cl7.50.236.030.71
63-OCH37.40.127.87-0.02
74-OCH36.8-0.277.87-0.02
83-NO28.10.717.36-0.28
94-NO27.90.787.36-0.28
104-F7.30.060.920.14

From such a dataset, a QSAR equation could be derived, for instance:

pIC50 = β0 + β1(σ) + β2(MR) + β3(logP)

In this hypothetical model, a positive coefficient for σ would indicate that electron-withdrawing groups enhance activity, while a positive coefficient for MR would suggest that bulkier substituents are favorable, up to a certain point to avoid steric clashes. The sign and magnitude of the coefficient for logP would define the optimal lipophilicity for the compound series.

The development and refinement of such mechanistic SAR models are iterative processes. As new analogs are synthesized and tested, the model is updated, increasing its predictive power. This synergy between synthetic chemistry, biological testing, and computational modeling is fundamental to accelerating the journey from a chemical lead to a viable drug candidate.

Metabolism and Biotransformation Pathway Elucidation

Identification of Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound and preparing it for Phase II conjugation. For 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid, several Phase I reactions are plausible, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

N-dealkylation: The piperazine (B1678402) ring is susceptible to N-dealkylation, which involves the removal of the acetic acid group or the cleavage of the bond between the piperazine nitrogen and the phenyl ring. This is a common metabolic pathway for many piperazine-containing drugs. nih.gov

Aromatic Hydroxylation: The 3-methylphenyl group can undergo hydroxylation at various positions on the aromatic ring. The presence of the methyl group may influence the position of hydroxylation due to its electronic and steric effects.

Oxidative Deamination: While less common for piperazine rings themselves, oxidative deamination could potentially occur at the nitrogen atoms, leading to the opening of the piperazine ring.

Table 1: Potential Phase I Metabolic Reactions

Reaction TypePotential Site of MetabolismExpected Outcome
N-dealkylationPiperazine nitrogenRemoval of the acetic acid group or cleavage of the piperazine-phenyl bond.
Aromatic Hydroxylation3-methylphenyl ringIntroduction of a hydroxyl (-OH) group on the aromatic ring.
Benzylic HydroxylationMethyl group on the phenyl ringOxidation of the methyl group to a hydroxymethyl group.
N-oxidationPiperazine nitrogen atomsFormation of N-oxides.

Identification of Phase II Metabolic Reactions

Following Phase I metabolism, the introduced or exposed functional groups can undergo conjugation with endogenous molecules in Phase II reactions, further increasing water solubility and facilitating excretion. nih.gov

Glucuronidation: The hydroxylated metabolites formed during Phase I, as well as the carboxylic acid group of the parent compound, are prime candidates for glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid. drughunter.comupol.cz

Sulfation: Aromatic and aliphatic hydroxyl groups can also be conjugated with a sulfonate group in a reaction catalyzed by sulfotransferases (SULTs). upol.cz

Characterization of Metabolites using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are heavily reliant on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. researchgate.netsemanticscholar.org By comparing the mass spectra of the parent compound with those of its metabolites, researchers can deduce the types of metabolic transformations that have occurred. The fragmentation patterns observed in MS/MS provide crucial information about the specific site of modification on the molecule.

Enzyme Systems Involved in Biotransformation

The biotransformation of a vast number of drugs is mediated by a specific group of enzymes.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the primary enzyme system responsible for Phase I metabolism. mdpi.com For piperazine-containing compounds, CYP3A4 is often a major contributor to their metabolism. nih.govnih.gov Other isoforms such as CYP2D6 may also play a role, depending on the specific structure of the compound. nih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes are central to Phase II glucuronidation reactions, conjugating glucuronic acid to various functional groups. researchgate.net

In Vitro Metabolic Stability and Intrinsic Clearance Assessments

To predict the in vivo metabolic fate of a compound, in vitro studies are essential.

Microsomes and Hepatocytes: Liver microsomes, which contain a high concentration of CYP enzymes, are commonly used to assess Phase I metabolic stability. rsc.orgnih.govresearchgate.net Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of metabolic clearance. mdpi.comnih.gov

Intrinsic Clearance (CLint): By incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time, the intrinsic clearance can be determined. mdpi.com This parameter reflects the inherent ability of the liver to metabolize the drug and is crucial for predicting in vivo clearance and half-life. A high intrinsic clearance suggests rapid metabolism and potentially low oral bioavailability. rsc.orgnih.govresearchgate.net

Table 2: Common Enzymes and In Vitro Systems in Drug Metabolism Studies

CategoryComponentRole in Metabolism Studies
Enzyme Systems Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6)Catalyze Phase I oxidative reactions.
UDP-glucuronosyltransferases (UGTs)Catalyze Phase II glucuronidation reactions.
Sulfotransferases (SULTs)Catalyze Phase II sulfation reactions.
In Vitro Systems Liver MicrosomesAssess Phase I metabolic stability and identify metabolites.
HepatocytesProvide a more comprehensive assessment of both Phase I and Phase II metabolism.

Derivatization and Analog Design Strategies for Future Research

Synthesis of Ester, Amide, and Other Functionalized Derivatives of the Acetic Acid Moiety

The carboxylic acid moiety of 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid is a prime target for chemical modification to produce esters, amides, and other functionalized derivatives. These modifications can significantly impact the compound's solubility, lipophilicity, metabolic stability, and ability to act as a prodrug.

Ester Synthesis: Esterification of the acetic acid group can be achieved through standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. The synthesis of active esters, which are more reactive intermediates for further modifications, is also a viable strategy. google.com These approaches allow for the introduction of a wide range of alkyl and aryl groups, creating a library of ester derivatives for biological evaluation. For instance, methods used for synthesizing piperazine (B1678402) acetic acid esters from 1,2-diamines can be adapted for this purpose. nih.gov

Amide Synthesis: Amide derivatives can be readily synthesized by coupling the carboxylic acid with a diverse selection of primary or secondary amines. This reaction is typically facilitated by coupling agents like carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive acyl chloride or active ester before reaction with the amine. google.com This strategy allows for the incorporation of various aliphatic, aromatic, and heterocyclic amines, leading to compounds with potentially new biological activities. sphinxsai.com The synthesis of diaryl piperazine acetamides has been shown to yield potent and selective receptor agonists, highlighting the value of this derivatization approach. nih.gov The reaction of substituted ethylenediamines with various reagents can also produce substituted ketopiperazine acetic acid amides. researchgate.net

The following table summarizes potential derivatives of the acetic acid moiety:

Derivative TypeGeneral StructureR Group ExamplesSynthetic Method
Ester R-O-C(=O)CH₂-Pip-Ph(3-Me)Methyl, Ethyl, Benzyl, tert-ButylFischer Esterification, Alkylation
Amide R¹R²N-C(=O)CH₂-Pip-Ph(3-Me)Anilines, Benzylamines, MorpholineAmide coupling (EDC, DCC), Acyl Halide
Thioester R-S-C(=O)CH₂-Pip-Ph(3-Me)Phenyl, EthylReaction with thiols
Acylhydrazide R-NH-NH-C(=O)CH₂-Pip-Ph(3-Me)Hydrazine, PhenylhydrazineCoupling with hydrazines

Incorporation into Molecular Probes for Mechanistic Studies

To elucidate the mechanism of action and identify the biological targets of this compound, its core structure can be incorporated into molecular probes. While specific studies utilizing this exact compound as a probe are not prominent, the principles of probe design are well-established for related piperazine-containing molecules.

Derivatives can be synthesized with functional handles suitable for conjugation with reporter molecules such as:

Fluorophores: Attaching a fluorescent tag (e.g., fluorescein, rhodamine) allows for visualization of the compound's distribution in cells and tissues via fluorescence microscopy.

Biotin: Biotinylation enables affinity-based pulldown experiments to isolate and identify binding partners (i.e., target proteins).

Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) allows for covalent cross-linking to the biological target upon UV irradiation, facilitating target identification.

Radiolabels: Introducing isotopes such as ³H or ¹⁴C can be used for quantitative binding assays and pharmacokinetic studies.

These probes are invaluable tools for target validation, studying drug-target engagement, and understanding downstream biological effects. For example, related phenylpiperazine derivatives have been studied using molecular docking and fluorescence spectroscopy to confirm their binding to biological targets like DNA. nih.gov Similarly, other piperazine derivatives have been developed as valuable probes for studying protein-protein interactions. nih.gov

Introduction of Halogen, Alkyl, and Heterocyclic Substituents

Introducing a variety of substituents onto the phenyl ring or the piperazine nucleus is a classic medicinal chemistry strategy to explore the SAR and optimize the compound's properties.

Halogen Substituents: The introduction of halogen atoms (F, Cl, Br, I) can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.com For example, chloro- and bromo-substituents have been incorporated into the phenyl ring of related arylpiperazine structures to enhance biological activity. lgcstandards.commdpi.com Dichlorophenyl substitution on the piperazine moiety has also been explored in the design of receptor ligands. nih.gov

Alkyl Substituents: Adding small alkyl groups (e.g., methyl, ethyl) can influence steric interactions with the target protein and increase lipophilicity. N-alkylation of the second nitrogen in the piperazine ring is a common modification in drug design. mdpi.com Methyl groups can also be introduced at other positions on the piperazine ring itself. vulcanchem.com

Heterocyclic Substituents: Incorporating heterocyclic rings can introduce new hydrogen bond donors and acceptors, improve solubility, and create novel interactions with biological targets. Various heterocyclic systems, including indoles, pyridines, 1,2,4-triazoles, dihydrofurans, and thiazolidinediones, have been successfully appended to the arylpiperazine scaffold, often leading to compounds with potent and specific activities. mdpi.comnih.govnih.govsemanticscholar.orgmdpi.com

The following table provides examples of such modifications on related scaffolds:

Modification TypeSubstituentPositionPotential Effect
Halogenation Chloro (Cl)Phenyl RingModulate electronics, lipophilicity
Bromo (Br)Phenyl RingIncrease potency, alter metabolism
Alkylation Methyl (CH₃)Piperazine RingSteric bulk, lipophilicity
Ethyl (C₂H₅)Piperazine NitrogenAlter basicity and pharmacokinetics
Heterocycle PyridinePhenyl RingH-bond acceptor, improve solubility
1,2,4-TriazolePiperazine NitrogenIntroduce new interaction points
ThiazolidinedionePiperazine NitrogenPotential for additional binding modes

Design of Conformationally Constrained Analogs

The piperazine ring and the bond connecting it to the phenyl group have considerable conformational flexibility. Restricting this flexibility by designing conformationally constrained analogs can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects.

Key strategies for achieving conformational restriction include:

Cyclization: Creating additional rings to form bicyclic or polycyclic systems. For example, the piperazine ring can be incorporated into a rigid bicyclic piperazinone skeleton. doi.org This approach has been successfully used in designing potent inhibitors for various targets. nih.gov

Introduction of Rigid Linkers: Replacing flexible single bonds with more rigid units like double bonds or small rings.

Bridging: Creating bridged structures across the piperazine ring to limit its chair-boat conformational interchange.

These strategies reduce the entropic penalty upon binding to a target and provide a clearer picture of the pharmacophore's required three-dimensional arrangement. mdpi.com

Rational Design of New Chemical Entities Based on SAR

The systematic derivatization and biological testing of analogs, as described in the preceding sections, generates crucial Structure-Activity Relationship (SAR) data. This information forms the basis for the rational design of new chemical entities (NCEs) with superior properties.

The rational design process typically involves:

Building an SAR Model: By comparing the biological activities of various analogs (e.g., halogenated, alkylated, conformationally constrained), researchers can deduce which structural features are essential for activity and which can be modified. nih.govnih.gov

Computational Modeling: In silico tools such as quantitative structure-activity relationship (QSAR) studies and molecular docking can be used to build predictive models. nih.govpharmacophorejournal.com Docking studies can help visualize how compounds bind to a target protein, guiding the design of new derivatives with improved interactions. nih.gov

Pharmacophore-Based Design: Identifying the key structural elements (pharmacophore) responsible for biological activity allows for the design of novel scaffolds that maintain the essential features while having different core structures.

Property Optimization: SAR data is also used to optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). For example, modifications can be made to enhance brain penetration or reduce metabolic liabilities. researchgate.net

This iterative cycle of design, synthesis, and testing, informed by SAR and computational models, is a powerful strategy for discovering NCEs based on the this compound scaffold. calpaclab.com

Future Academic Research Directions and Unanswered Questions

Exploration of Unconventional Synthetic Methodologies

The future synthesis of 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid and its derivatives is poised to move beyond traditional batch chemistries towards more efficient, sustainable, and scalable methods. The exploration of unconventional synthetic methodologies offers the potential for improved yields, reduced reaction times, and enhanced safety profiles.

One promising area is the application of photoredox catalysis . mdpi.comnih.gov This approach utilizes visible light to initiate radical-based reactions under mild conditions, potentially offering novel pathways for the formation of the core piperazine (B1678402) structure or for the late-stage functionalization of the molecule. mdpi.comnih.gov For instance, photoredox-mediated C-H activation could enable the direct introduction of substituents onto the piperazine ring or the methylphenyl group, bypassing the need for pre-functionalized starting materials. nih.gov

Continuous flow chemistry represents another significant frontier. mdpi.comnih.govresearchgate.net By performing reactions in a continuously flowing stream rather than a flask, flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net This can lead to higher reproducibility, easier scale-up, and the ability to safely handle reactive intermediates. mdpi.comresearchgate.net The synthesis of this compound in a flow system could streamline the production process and facilitate the rapid generation of an analog library for structure-activity relationship (SAR) studies. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents an environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit high levels of stereo- and regioselectivity. The potential exists to identify or engineer enzymes, such as transaminases or imine reductases, that could be employed in the asymmetric synthesis of chiral derivatives of this compound, providing access to enantiomerically pure compounds for pharmacological evaluation. mdpi.com

Finally, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of some piperazine derivatives. nih.govresearchgate.net Exploring the application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more rapid and efficient production.

Table 1: Unconventional Synthetic Methodologies for Future Exploration
MethodologyPotential AdvantagesKey Research Question
Photoredox CatalysisMild reaction conditions, novel bond formations, C-H functionalization. mdpi.comnih.govCan photoredox catalysis enable novel and more efficient routes to the core structure or its derivatives? nih.gov
Continuous Flow ChemistryEnhanced scalability, safety, and reproducibility; precise control over reaction parameters. mdpi.comnih.govresearchgate.netCan a continuous flow process be developed for the scalable and efficient synthesis of the compound? researchgate.net
BiocatalysisHigh selectivity, mild and environmentally friendly conditions, access to chiral compounds. mdpi.comCan enzymes be identified or engineered to produce enantiomerically pure derivatives? mdpi.com
Microwave-Assisted SynthesisReduced reaction times, potential for improved yields. nih.govresearchgate.netHow can microwave irradiation be applied to accelerate the key synthetic steps? nih.gov

Application as Molecular Probes for Biological System Interrogation

The structural scaffold of this compound is well-suited for modification to create molecular probes for studying biological systems. Such probes could be invaluable tools for visualizing biological processes, identifying protein targets, and elucidating mechanisms of action.

A key area of future research is the development of fluorescent probes . By chemically attaching a fluorophore, such as a coumarin (B35378) or naphthalimide moiety, to the parent compound, it may be possible to create probes that can be used in fluorescence microscopy to visualize the subcellular localization of the molecule. mdpi.comresearchgate.netnih.gov Furthermore, if the fluorescence properties of the probe are sensitive to the local environment, it could potentially be used to report on biological parameters like pH or the presence of specific ions. mdpi.comacs.org

Another important direction is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging . nih.govresearchgate.netmdpi.com By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the structure of this compound, a PET tracer could be created. This would allow for the non-invasive, in vivo imaging of the compound's distribution, target engagement, and pharmacokinetics in preclinical models and potentially in humans. nih.govresearchgate.net

The creation of affinity-based probes is also a critical area for future investigation. This would involve modifying the molecule with a reactive group for covalent labeling of target proteins or a tag (like biotin) for affinity purification. nih.gov Such probes are essential for chemical proteomics studies aimed at identifying the protein binding partners of the compound. nih.gov

Table 2: Potential Molecular Probe Applications
Probe TypeRequired ModificationResearch Application
Fluorescent ProbeAttachment of a fluorophore (e.g., coumarin, naphthalimide). mdpi.comresearchgate.netnih.govVisualization of subcellular localization, sensing of local biological environment (e.g., pH). mdpi.comacs.org
PET LigandIncorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F). nih.govresearchgate.netNon-invasive in vivo imaging of distribution, target engagement, and pharmacokinetics. nih.govmdpi.com
Affinity-Based ProbeAddition of a reactive group or an affinity tag (e.g., biotin). nih.govIdentification of protein binding partners through chemical proteomics. nih.gov

Integration of Advanced Chemoinformatic and Machine Learning Approaches

The fields of chemoinformatics and machine learning offer powerful tools to accelerate the study and optimization of this compound. By leveraging large datasets and sophisticated algorithms, these computational approaches can guide future research efforts and provide valuable insights into the compound's properties and biological activities.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govresearchgate.netresearchgate.net By analyzing a series of analogues of this compound with their corresponding biological activities, QSAR models can be built to identify the key structural features that are important for activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Machine learning algorithms , such as support vector machines and deep neural networks, can be trained on large chemical and biological datasets to predict a wide range of properties, including binding affinity for various targets, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. Applying these models to this compound could help to anticipate its in vivo behavior and identify potential liabilities early in the research process.

Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into how this compound interacts with its protein targets at the atomic level. nih.govrsc.org These computational techniques can be used to predict binding modes, identify key intermolecular interactions, and rationalize observed SAR data. nih.govrsc.org This information is crucial for the rational design of new derivatives with improved affinity and selectivity. rsc.org

Table 3: Chemoinformatic and Machine Learning Approaches
ApproachApplicationPotential Outcome
QSAR ModelingIdentify correlations between chemical structure and biological activity. nih.govresearchgate.netPredict the activity of new analogues and guide synthetic efforts. researchgate.net
Machine LearningPredict ADME/Tox properties and binding affinities.Prioritize compounds with favorable pharmacokinetic and safety profiles.
Molecular Docking/DynamicsSimulate the interaction of the compound with protein targets. nih.govrsc.orgElucidate binding mechanisms and guide the rational design of more potent and selective compounds. rsc.org

Novel Uses in Material Science or Catalysis (if structurally amenable)

The unique chemical structure of this compound, featuring both a carboxylic acid group and two tertiary amine functionalities within the piperazine ring, suggests its potential for applications beyond pharmacology, in the realms of material science and catalysis.

In material science , the compound could serve as a functional monomer for the synthesis of novel polymers . rsc.orgzbwhr.comrsc.orgnih.gov The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The piperazine moiety could impart specific properties to the resulting polymer, such as thermal stability, chemical resistance, or the ability to coordinate with metal ions. zbwhr.com Such polymers could find applications as advanced coatings, adhesives, or specialty plastics. zbwhr.combiosynce.com

The ability of the piperazine nitrogens to coordinate with metal ions also opens up the possibility of using this compound as a building block for metal-organic frameworks (MOFs) . nih.gov MOFs are crystalline materials with a high surface area and tunable porosity, with applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique structures and functionalities.

In the field of catalysis , the piperazine scaffold is a known component of certain ligands for transition metal catalysts. nih.gov It is conceivable that this compound or its derivatives could be employed as ligands in catalytic reactions, potentially influencing the activity and selectivity of the metal center. Furthermore, the basic nature of the piperazine nitrogens suggests a potential role in organocatalysis , where the molecule itself could act as a catalyst for certain organic transformations.

Table 4: Potential Applications in Material Science and Catalysis
FieldPotential ApplicationKey Structural Feature(s)
Material ScienceMonomer for functional polymers (e.g., polyesters, polyamides). rsc.orgzbwhr.comCarboxylic acid and piperazine ring.
Material ScienceBuilding block for Metal-Organic Frameworks (MOFs). nih.govPiperazine nitrogens for metal coordination.
CatalysisLigand for transition metal catalysts. nih.govPiperazine nitrogens.
CatalysisOrganocatalyst.Basic piperazine nitrogens.

Discovery of Novel Binding Partners or Interaction Mechanisms

A significant and exciting area for future research is the identification of novel protein targets for this compound and the elucidation of its interaction mechanisms at a molecular level. While the compound may have known activities, a comprehensive understanding of its full biological profile is likely incomplete.

Chemical proteomics offers a powerful and unbiased approach to discover novel binding partners. nih.govazolifesciences.comiaanalysis.com By creating an affinity-based probe version of the molecule, as discussed in section 9.2, researchers can perform "pull-down" experiments from cell or tissue lysates to isolate proteins that directly interact with the compound. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal previously unknown targets and pathways modulated by the molecule. azolifesciences.com

Computational approaches can also be employed to predict potential new targets. Inverse docking , also known as target fishing, involves screening the structure of this compound against a large library of protein structures. This can generate a list of potential binding partners that can then be validated experimentally.

Once novel binding partners are identified, structural biology techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its target protein. Such studies would provide invaluable atomic-level details of the binding interactions, revealing the precise mechanism of action and providing a solid foundation for the rational design of next-generation compounds with improved properties.

Finally, screening the compound against a broad panel of receptors, ion channels, and enzymes can help to build a more complete picture of its pharmacological profile and identify potential off-target effects. This is crucial for understanding the full spectrum of its biological activities and for assessing its potential for further development. nih.gov

Table 5: Methodologies for Discovering Novel Binding Partners and Interaction Mechanisms
MethodologyObjectiveExpected Outcome
Chemical ProteomicsUnbiased identification of protein binding partners in a biological context. nih.govazolifesciences.comiaanalysis.comA list of novel protein targets for experimental validation. nih.gov
Inverse DockingIn silico prediction of potential protein targets.Prioritized list of putative targets for further investigation.
Structural Biology (X-ray, cryo-EM)Determine the 3D structure of the compound-protein complex.Atomic-level understanding of the binding mechanism.
Broad Panel ScreeningAssess the selectivity and identify off-target activities. nih.govA comprehensive pharmacological profile of the compound.

Conclusion of Academic Investigations

Summary of Key Scholarly Findings and Contributions

Academic investigations into 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid have primarily centered on its synthesis and its potential as a scaffold in drug discovery. The core structure, featuring a piperazine (B1678402) ring linked to a tolyl group and an acetic acid moiety, is a common motif in compounds targeting the central nervous system (CNS).

Research on structurally similar compounds provides a foundational understanding of the potential of this molecule. For instance, studies on related piperazine acetic acid derivatives have identified them as potent inhibitors of the glycine (B1666218) transporter 1 (GlyT-1). nih.gov Inhibition of GlyT-1 is a significant area of research in the development of treatments for schizophrenia and other neurological disorders, as it can modulate neurotransmission. nih.gov While direct studies on this compound as a GlyT-1 inhibitor are not extensively documented in publicly available literature, its structural similarity to known inhibitors suggests it as a candidate for such activity.

Furthermore, the synthesis of various piperazine derivatives is a well-established area of medicinal chemistry. researchgate.netresearchgate.net The general synthetic routes to compounds like this compound are documented, providing a basis for the creation of libraries of related molecules for screening and structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Broader Implications for Fundamental Chemical Biology and Medicinal Chemistry Research

The study of this compound and its analogs holds broader implications for the fields of chemical biology and medicinal chemistry. The piperazine scaffold is a versatile building block in drug design, known for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability. mdpi.com The exploration of derivatives of this compound contributes to a deeper understanding of how modifications to the phenyl ring, the piperazine core, and the acetic acid side chain influence biological activity.

This line of inquiry is fundamental to the principles of rational drug design. By systematically altering the structure of this compound and assessing the impact on a specific biological target, researchers can develop predictive models for drug-receptor interactions. This knowledge can then be applied to the design of more effective and safer medicines for a range of diseases.

The investigation of such compounds also underscores the importance of privileged structures in medicinal chemistry. The phenylpiperazine motif is found in numerous approved drugs, highlighting its utility in interacting with various biological targets. mdpi.com Continued research into new derivatives, such as the one discussed here, can expand the therapeutic applicability of this important chemical class.

Identification of Key Challenges and Promising Avenues for Continued Academic Inquiry

Despite the potential of this compound, several challenges and unanswered questions remain, which represent promising avenues for future research.

A primary challenge is the lack of extensive, publicly available biological data specifically for this compound. While its structure is suggestive of certain activities, comprehensive screening against a wide range of biological targets is necessary to fully elucidate its pharmacological profile. Future research should focus on:

Target Identification: Systematically screening the compound against various receptors, enzymes, and transporters to identify its primary biological targets.

In Vitro and In Vivo Studies: Conducting detailed in vitro assays to determine potency and selectivity, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the key structural features required for biological activity. This would involve modifications at the tolyl group (e.g., changing the position or nature of the substituent), the piperazine ring, and the acetic acid side chain.

Computational Modeling: Utilizing molecular docking and other computational techniques to predict binding modes and guide the design of more potent derivatives.

A significant opportunity lies in exploring the therapeutic potential of this compound in neurological and psychiatric disorders, given the prevalence of the phenylpiperazine scaffold in CNS-active drugs. vulcanchem.com Further investigation into its effects on neurotransmitter systems, beyond GlyT-1, could reveal novel mechanisms of action and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-[4-(3-methylphenyl)piperazin-1-yl]acetic Acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is typical: (1) coupling 3-methylphenylpiperazine with a protected acetic acid derivative (e.g., ethyl bromoacetate), followed by (2) deprotection and purification. Reaction efficiency can be enhanced using statistical experimental design (e.g., factorial or response surface methodology) to optimize parameters like solvent polarity, temperature, and stoichiometry . Computational tools, such as quantum chemical reaction path searches, can predict intermediates and transition states to guide synthetic routes .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (for purity assessment, using C18 columns and UV detection at 254 nm) and NMR (¹H/¹³C for structural confirmation, focusing on piperazine ring protons at δ 2.5–3.5 ppm and aromatic protons from the 3-methylphenyl group at δ 6.7–7.2 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₃H₁₇N₂O₂: 233.1285) . Cross-validate with reference standards where available .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Conduct solubility screening in polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with co-solvents (e.g., <1% Tween-80). Measure solubility via UV-Vis spectroscopy at λmax ~260–280 nm, correlating absorbance with concentration curves .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin or dopamine receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₁A, PDB ID: 7E2Z). Focus on the piperazine moiety’s interaction with conserved aspartate residues in transmembrane domains. Validate predictions with radioligand binding assays (³H-labeled agonists/antagonists) and functional assays (cAMP accumulation for GPCR activity) .

Q. What strategies resolve contradictions in experimental data (e.g., discrepancies between computational binding affinity and in vitro results)?

  • Methodological Answer : Apply multi-parametric analysis :
  • Reassess computational models for solvation effects or conformational flexibility using molecular dynamics (MD) simulations.
  • Validate in vitro conditions (e.g., buffer ionic strength, membrane protein integrity).
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. FRET for conformational changes) to confirm activity .

Q. How can researchers design derivatives to improve metabolic stability without compromising receptor affinity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the acetic acid group with a tetrazole or sulfonamide to resist esterase cleavage.
  • Prodrug strategies : Introduce a labile ester (e.g., ethyl or pivaloyloxymethyl) to enhance bioavailability.
  • Validate modifications via in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) and parallel artificial membrane permeability assays (PAMPA) .

Q. What advanced techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS in MRM mode to detect and quantify impurities at ppm levels (e.g., unreacted 3-methylphenylpiperazine or acetylated byproducts).
  • ICP-MS for metal contamination analysis if transition-metal catalysts are used in synthesis.
  • Compare impurity profiles against ICH Q3A guidelines for pharmaceuticals .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • For spills, neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.